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molecular formula C8H5Cl B1583893 1-Chloro-3-ethynylbenzene CAS No. 766-83-6

1-Chloro-3-ethynylbenzene

Cat. No. B1583893
M. Wt: 136.58 g/mol
InChI Key: GRBJPHPMYOUMJV-UHFFFAOYSA-N
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Patent
US07915424B2

Procedure details

Add dry toluene to a degassed mixture of 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol (21.1 g, 0.109 mol), potassium carbonate (45 g, 0.326 mol) and 18-crown-6 (6.89 g, 0.026 mol). Stir at 90° C. for 36 h. Cool the reaction mixture to room temperature, filter and wash with toluene. Concentrate and purify the residue by silica gel chromatography, eluting with 18:1 o 13:1 hexanes:ethyl acetate, to give the title compound (9.85 g, 66%).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]#[C:9]C(C)(O)C)[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[CH:9])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C#CC(C)(O)C
Name
Quantity
45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.89 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Stir at 90° C. for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
wash with toluene
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
purify the residue by silica gel chromatography
WASH
Type
WASH
Details
eluting with 18:1 o 13:1 hexanes

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
ClC1=CC(=CC=C1)C#C
Measurements
Type Value Analysis
AMOUNT: MASS 9.85 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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